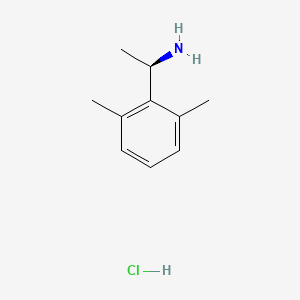

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNTMMKLGBLJ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704149 | |

| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269437-70-8 | |

| Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic and medicinal chemistry. As a chiral building block, a thorough understanding of its physical properties is paramount for its effective use in drug design, process development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound. While specific experimental data for this exact molecule is not widely published, this guide outlines the authoritative, field-proven methodologies for its complete physical characterization. It combines established chemical principles with detailed experimental protocols, offering a robust framework for researchers to generate and interpret data for this and similar chiral amine hydrochlorides.

Molecular Structure and Fundamental Properties

The foundational physical properties of a compound are dictated by its molecular structure. (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is the hydrochloride salt of a chiral primary amine.

The key structural features that influence its physical properties include:

-

Aromatic Ring: The 2,6-dimethylphenyl group provides a bulky, hydrophobic character.

-

Chiral Center: The stereogenic carbon atom gives rise to its optical activity.

-

Ammonium Salt: The protonated amine group allows for the formation of a crystalline salt, which significantly impacts properties like melting point and solubility compared to the free base.

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | [1] |

| Synonyms | (1R)-1-(2,6-Dimethylphenyl)ethylamine hydrochloride | [1] |

| CAS Number | 1269437-70-8 | [2][3] |

| Molecular Formula | C₁₀H₁₆ClN | [1][2][3] |

| Molecular Weight | 185.69 g/mol | [1][2][3] |

| Appearance | White to off-white solid (predicted) | [1] |

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure, crystalline substance, the melting range is typically narrow. Impurities tend to lower and broaden the melting range. While an experimentally determined melting point for (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is not publicly available, the following protocol outlines the standard method for its determination.

Causality Behind Experimental Choices

The choice of a capillary melting point apparatus is standard for its efficiency and the small sample size required. The rate of heating is a critical parameter; a slow ramp rate around the expected melting point is necessary to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to estimate the approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Profile

The solubility of a drug candidate or intermediate is a crucial parameter, influencing its bioavailability and formulation. As a hydrochloride salt, the solubility of (R)-1-(2,6-Dimethylphenyl)ethanamine is expected to be pH-dependent. While specific solubility data is not available, a general protocol for its determination in various solvents is provided below.

Rationale for Solubility Testing

Determining solubility in a range of solvents (polar protic, polar aprotic, and nonpolar) provides a comprehensive understanding of the compound's polarity and informs decisions on reaction conditions, purification methods, and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

-

Sample Preparation: An excess amount of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, dichloromethane, acetone) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (typically at 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the structure, the following proton signals are predicted. The chemical shifts are estimates and will be influenced by the solvent used.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.3 | Multiplet | 3H |

| -CH(NH₃⁺)- | 4.2 - 4.6 | Quartet | 1H |

| Ar-CH₃ | 2.3 - 2.6 | Singlet | 6H |

| -CH(NH₃⁺)-CH₃ | 1.5 - 1.8 | Doublet | 3H |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H |

-

Rationale: The aromatic protons will appear in the typical aromatic region. The methine proton adjacent to the ammonium group will be deshielded and will be split into a quartet by the neighboring methyl group. The two aromatic methyl groups are equivalent and will appear as a single singlet. The methyl group of the ethylamine chain will be a doublet due to coupling with the methine proton. The ammonium protons are typically broad and may exchange with residual water in the solvent.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-NH₃⁺) | 135 - 140 |

| Aromatic C (quaternary, C-CH₃) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| -CH(NH₃⁺)- | 50 - 55 |

| Ar-CH₃ | 18 - 22 |

| -CH(NH₃⁺)-CH₃ | 15 - 20 |

-

Rationale: The chemical shifts are predicted based on standard values for similar structures. The aromatic carbons will appear in the 125-140 ppm range. The benzylic carbon attached to the ammonium group will be in the 50-55 ppm region. The aliphatic and aromatic methyl carbons will appear in the upfield region.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, strong absorption |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium to strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, multiple bands |

| C-N Stretch | 1250 - 1020 | Medium |

-

Rationale: The most characteristic feature will be the broad and strong N-H stretching band of the ammonium salt in the 3200-2800 cm⁻¹ region. Aromatic and aliphatic C-H stretches will also be present. The N-H bending and aromatic C=C stretching vibrations will appear in the fingerprint region.

-

Sample Preparation: A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups.

Logical Frameworks for Characterization

The comprehensive characterization of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride follows a logical workflow to ensure its identity, purity, and key physical properties are accurately determined.

Workflow for Structural Confirmation and Purity Assessment

Interplay of Physical Properties in Drug Development

Conclusion

While specific, publicly available experimental data for the physical properties of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is limited, this guide provides a comprehensive framework for its characterization. By employing the standardized and authoritative protocols detailed herein for melting point, solubility, and spectroscopic analysis, researchers can confidently determine the critical physical parameters of this and other novel chiral amine salts. A thorough understanding of these properties is fundamental to advancing the use of such compounds in research and development.

References

-

Appchem. (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: A Cornerstone for Asymmetric Synthesis

This guide provides a comprehensive technical overview of (R)-1-(2,6-dimethylphenyl)ethanamine hydrochloride, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, particularly the sterically hindered aromatic ring, make it a valuable building block and resolving agent in modern asymmetric synthesis. This document delves into its chemical structure, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Sterically Hindered Chiral Amines

Chiral amines are fundamental components in a vast array of pharmaceuticals and biologically active molecules.[1] Their role extends beyond being mere structural motifs; they are pivotal as resolving agents, chiral auxiliaries, and catalysts in the enantioselective synthesis of complex molecular architectures.[2] (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride belongs to a class of sterically hindered chiral amines. The presence of two methyl groups in the ortho positions of the phenyl ring creates a unique steric environment around the chiral center, influencing its reactivity and enhancing its ability to induce stereoselectivity in chemical transformations. This steric hindrance is a key attribute that differentiates it from less substituted chiral amines and underpins its utility in asymmetric catalysis.[1]

Chemical Structure and Properties

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is the hydrochloride salt of the dextrorotatory enantiomer of 1-(2,6-dimethylphenyl)ethanamine. The "(R)" designation in its name refers to the absolute configuration at the stereogenic carbon center, as determined by the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Figure 1: Chemical structure of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1269437-70-8 | [3] |

| Molecular Formula | C₁₀H₁₆ClN | [3] |

| Molecular Weight | 185.70 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(2,6-dimethylphenyl)ethanamine hydrochloride can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the corresponding racemic mixture.

Asymmetric Synthesis Approaches

Directly obtaining the (R)-enantiomer with high enantiomeric excess is a highly desirable synthetic strategy as it avoids the loss of 50% of the material inherent in classical resolution.[5] Key asymmetric methods applicable to the synthesis of sterically hindered chiral amines include:

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of the corresponding imine, derived from 2',6'-dimethylacetophenone, using a chiral transition metal catalyst is a powerful method.[1] Iridium and rhodium complexes with chiral phosphine ligands have shown great success in the enantioselective reduction of imines.[1]

-

Use of Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary. For instance, the reaction of 2',6'-dimethylacetophenone with (R)-tert-butanesulfinamide yields a sulfinyl ketimine. The subsequent diastereoselective reduction of this intermediate, followed by the removal of the chiral auxiliary, affords the desired (R)-amine.[5] The bulky tert-butanesulfinyl group effectively directs the hydride attack to one face of the imine C=N bond.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a widely used and industrially viable method for obtaining single enantiomers. This technique relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]

A common and effective resolving agent for racemic amines is (+)-tartaric acid.[7]

Experimental Protocol: Chiral Resolution of (±)-1-(2,6-Dimethylphenyl)ethanamine

This protocol is adapted from established procedures for the resolution of similar amines and serves as a guiding methodology.[6][7]

Workflow for Chiral Resolution:

Figure 2: Workflow for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine.

Step-by-Step Methodology:

-

Salt Formation: In a suitable flask, dissolve racemic 1-(2,6-dimethylphenyl)ethanamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free (R)-amine.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2,6-dimethylphenyl)ethanamine.

-

Hydrochloride Salt Formation: Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-1-(2,6-dimethylphenyl)ethanamine hydrochloride.

Table 2: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons of the ethyl group, and the two methyl groups on the aromatic ring. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the aromatic carbons (including the quaternary carbons), the chiral methine carbon, the methyl carbon of the ethyl group, and the two aromatic methyl carbons. |

| FTIR | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the free amine (C₁₀H₁₅N) upon loss of HCl. |

| Chiral HPLC | Analysis on a suitable chiral stationary phase is crucial to determine the enantiomeric excess (e.e.) of the final product. |

Note: Specific spectral data should be acquired for each batch and compared to a reference standard.

Applications in Drug Development and Asymmetric Synthesis

The unique steric and electronic properties of (R)-1-(2,6-dimethylphenyl)ethanamine hydrochloride make it a valuable tool for medicinal chemists and synthetic organic chemists.

Chiral Building Block

This chiral amine serves as a crucial starting material or intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] Its incorporation into a target molecule can impart specific stereochemical properties that are often essential for biological activity. The synthesis of certain α₁-adrenoceptor antagonists, for example, involves the use of structurally related phenoxypropanolamine derivatives, highlighting the relevance of such chiral amine scaffolds in medicinal chemistry.[8]

Chiral Resolving Agent

Due to its basic nature and chirality, (R)-1-(2,6-dimethylphenyl)ethanamine can be employed as a resolving agent for racemic carboxylic acids. The formation of diastereomeric salts with different solubilities allows for the separation of the enantiomers of the acid.

Ligand in Asymmetric Catalysis

Chiral amines are frequently used as ligands for transition metals in asymmetric catalysis.[2] The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the amine can direct the stereochemical outcome of a catalytic reaction, such as asymmetric hydrogenation or C-C bond formation. The steric bulk of the 2,6-dimethylphenyl group can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

Logical Relationship in Asymmetric Catalysis:

Figure 3: Role of the chiral amine as a ligand in asymmetric catalysis.

Safety and Handling

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a valuable and versatile chiral amine with significant applications in asymmetric synthesis and drug development. Its sterically hindered nature provides a unique tool for achieving high levels of stereocontrol in chemical reactions. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, intended to support researchers and scientists in leveraging the full potential of this important chemical entity.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)

- Díez, D., & Fu, G. C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9387–9433.

- Senanayake, C. H., et al. (2002). A New and Direct Asymmetric Synthesis of a Hindered Chiral Amine via a Novel Sulfinate Ketimine Derived from N-Tosyl-1,2,3-oxathiazolidine-2-oxide. Organic Letters, 4(5), 859–862.

- Fu, G. C., & Watson, D. A. (2014). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research, 47(11), 3473–3485.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.

- Cibian, M., et al. (2024). N'-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.

- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- Guidechem. (n.d.). (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride 1269437-70-8.

- NIST. (n.d.). Ethanamine, N,N-dimethyl-. NIST Chemistry WebBook.

- The Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- The Royal Society of Chemistry. (2017).

- NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. NIST Chemistry WebBook.

- Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715.

- Wang, Y., et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Bioorganic & Medicinal Chemistry, 19(2), 923–929.

- Kamal, A., et al. (2006). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 17(15), 2264–2269.

- CymitQuimica. (n.d.). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.

- ResearchGate. (n.d.). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.

- Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.

- ResearchGate. (n.d.). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl.

- ChemicalBook. (n.d.). Dimethylamine hydrochloride(506-59-2) IR Spectrum.

- NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Ethanamine, N-ethyl-. NIST Chemistry WebBook.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- BenchChem. (n.d.). (S)-1-(2,6-Dimethylphenyl)ethan-1-amine.

- PubMed Central. (n.d.). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease.

- PubMed Central. (n.d.). Bioactive Molecules and Their Mechanisms of Action.

- PubMed Central. (n.d.). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs.

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. (S)-1-(2,6-Dimethylphenyl)ethan-1-amine | Benchchem [benchchem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine with the CAS number 1269437-70-8, represents a valuable building block in modern synthetic and medicinal chemistry. Its sterically hindered nature and defined stereochemistry make it a compelling intermediate for the development of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes including asymmetric reductive amination and chiral resolution, and its potential applications as a chiral auxiliary and key intermediate in the synthesis of bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental structural motifs present in over 40% of commercially available pharmaceuticals.[1] The stereochemistry of these amine-containing compounds is often critical for their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiopure amines is a cornerstone of modern drug discovery and development.[2][3]

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride belongs to the class of chiral phenylethylamines. The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance, which can impart unique properties and selectivities when this molecule is used as a synthetic intermediate or a chiral resolving agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1269437-70-8 | [1][4] |

| Molecular Formula | C₁₀H₁₆ClN | [1][4] |

| Molecular Weight | 185.69 g/mol | [1][4] |

| Appearance | Solid (typical) | [4] |

| Purity | Typically ≥95% | [4] |

Synthetic Strategies

The synthesis of enantiomerically pure (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the corresponding prochiral ketone, 2,6-dimethylacetophenone, is a highly efficient and atom-economical approach to directly synthesize the desired (R)-enantiomer. This transformation can be achieved using chiral catalysts, including transition metal complexes and enzymes.

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol (Proposed):

This protocol is based on established methods for the asymmetric reductive amination of sterically hindered ketones.

-

Catalyst Preparation: In a glovebox, a suitable chiral catalyst, such as a ruthenium- or iridium-based complex with a chiral phosphine ligand (e.g., (R)-BINAP), is prepared or sourced commercially.

-

Reaction Setup: A high-pressure reactor is charged with 2,6-dimethylacetophenone, the chiral catalyst (typically 0.1-1 mol%), an amine source (e.g., ammonium acetate), and a suitable solvent (e.g., methanol or 2,2,2-trifluoroethanol).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for 12-48 hours, or until complete conversion is observed by GC or TLC.

-

Workup and Isolation: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the acetate salt and recover the free amine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Salt Formation: The crude (R)-1-(2,6-dimethylphenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

Crystallization and Purification: The resulting precipitate, (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Synthesis of Racemic Amine and Chiral Resolution

An alternative strategy involves the synthesis of the racemic 1-(2,6-dimethylphenyl)ethanamine followed by separation of the enantiomers using a chiral resolving agent.

3.2.1. Synthesis of Racemic 1-(2,6-Dimethylphenyl)ethanamine

The racemic amine can be prepared via standard reductive amination of 2,6-dimethylacetophenone using a non-chiral reducing agent.

Experimental Protocol (Proposed):

-

Imine Formation: 2,6-dimethylacetophenone and a source of ammonia (e.g., ammonium formate or ammonia in methanol) are refluxed in a suitable solvent (e.g., methanol) to form the corresponding imine.

-

Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to yield the racemic amine.

3.2.2. Chiral Resolution

The separation of the racemic amine is achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Conceptual Workflow for Chiral Resolution:

Caption: Chiral Resolution Workflow.

Experimental Protocol (Proposed):

This protocol is based on established methods for the chiral resolution of phenylethylamines.

-

Salt Formation: The racemic 1-(2,6-dimethylphenyl)ethanamine is dissolved in a suitable solvent (e.g., ethanol or methanol). A solution of a chiral resolving agent, such as (R)-mandelic acid or a derivative of tartaric acid, in the same solvent is added.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: The crystalline salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The enantiomeric excess of the amine in the salt can be determined at this stage by chiral HPLC after liberating a small sample.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the resolving agent and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

-

Final Product Formation: The organic extract containing the (R)-amine is dried, and the amine is converted to its hydrochloride salt as described in the asymmetric synthesis section.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons of the ethyl group, and the two methyl groups on the phenyl ring. The integration of these signals would confirm the proton count.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the methyl carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free amine and provide fragmentation patterns that are characteristic of the molecular structure.

Potential Applications in Drug Development

Chiral amines are of paramount importance in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The unique structural features of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride make it a potentially valuable building block for several applications.

As a Chiral Intermediate:

The primary application of this compound is as a chiral building block. The amine functionality provides a nucleophilic handle for the introduction of this chiral fragment into a larger molecule. The steric hindrance provided by the 2,6-dimethylphenyl group can influence the conformational properties of the final molecule, which can be crucial for its interaction with biological targets.

As a Chiral Resolving Agent:

Enantiomerically pure amines are often used as resolving agents for racemic carboxylic acids. (R)-1-(2,6-Dimethylphenyl)ethanamine could be employed to form diastereomeric salts with a racemic acid, allowing for the separation of the acid's enantiomers.

Safety and Handling

Proper safety precautions must be observed when handling (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. While specific applications and detailed characterization data are not widely published, its synthesis can be rationally designed based on established methodologies for asymmetric reductive amination and chiral resolution. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of sterically defined chiral amines like this one is expected to increase, making it a compound of interest for researchers and scientists in the field.

References

-

MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7354. [Link]

-

PubMed. (2000). Microbial/enzymatic synthesis of chiral drug intermediates. Advances in Applied Microbiology, 47, 1-36. [Link]

-

MySkinRecipes. (n.d.). Chiral Pharmaceutical Intermediates. Retrieved from [Link]

-

OUCI. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 1(1), 146-179. [Link]

-

PubMed. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929-931. [Link]

-

Amerigo Scientific. (n.d.). (R)-(+)-N-Benzyl-alpha-methylbenzylamine hydrochloride. Retrieved from [Link]

-

Chemical Sources. (n.d.). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (CAS No. 1420684-64-5) Suppliers. Retrieved from [Link]

Sources

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride molecular weight

An In-depth Technical Guide to (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a key chiral building block in modern pharmaceutical synthesis. The document details its fundamental physicochemical properties, highlights its critical role in asymmetric synthesis for drug development, and offers a detailed, field-proven analytical protocol for its characterization. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a practical resource for scientists engaged in the design and synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chiral Amines

In the landscape of medicinal chemistry, the stereochemical configuration of a drug molecule is paramount. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity. Chiral amines, in particular, serve as indispensable intermediates and resolving agents in the synthesis of a wide array of pharmaceuticals.

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a specialized chiral amine valued for its distinct structural features. The presence of two methyl groups at the 2 and 6 positions of the phenyl ring creates significant steric hindrance, a property that can be strategically exploited to direct the stereochemical outcome of subsequent reactions. This guide delves into the core attributes of this compound, providing the technical insights necessary for its effective application in a research and development setting.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a solid material under standard conditions, and its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ClN | [1][3][4] |

| Molecular Weight | 185.69 g/mol | [1][3][4][5] |

| CAS Number | 1269437-70-8 | [3][4][6][7] |

| Appearance | Solid | [1][2] |

| Typical Purity | ≥95% | [1][6] |

| Storage Conditions | Sealed in a dry place, room temperature | [4][5] |

Applications in Asymmetric Synthesis and Drug Development

The utility of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride lies in its function as a chiral building block.[4][5] Chiral building blocks are enantiomerically pure molecules incorporated into a larger structure, thereby transferring their stereochemistry to the final product. This strategy is often more efficient than performing chiral separations at later, more complex stages of a synthesis.

The dimethylamine pharmacophore is a recurring motif in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[8][9] Building blocks like this amine are foundational for creating libraries of novel compounds for screening and development. The sterically hindered nature of the 2,6-dimethylphenyl group can be leveraged to:

-

Direct Stereoselective Reactions: The bulky aromatic group can block one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thus controlling the formation of new stereocenters.

-

Serve as a Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to guide a stereoselective transformation, after which it is cleaved and removed.

-

Form the Core of an API: In many cases, the chiral amine structure is retained in the final drug molecule, forming a critical part of the pharmacophore responsible for binding to the biological target.

Generalized Synthetic and Quality Control Workflow

The synthesis of a specific enantiomer requires precise control over reaction conditions. While multiple proprietary routes exist, a common strategy involves the asymmetric amination of a corresponding ketone precursor. The subsequent quality control is crucial to ensure enantiomeric purity.

Sources

- 1. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 2. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 1269437-70-8|(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 856646-07-6|(R)-1-(2,5-Dimethylphenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1269437-70-8 (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride AKSci 3600DL [aksci.com]

- 7. chem-space.com [chem-space.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride for Pharmaceutical Development

Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine, represents a class of compounds frequently utilized as building blocks in medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound. We delve into the physicochemical principles governing its dissolution, present a rigorous, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method, and discuss the critical impact of variables such as pH and temperature. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to accurately characterize this crucial biopharmaceutical property.

Introduction: The Critical Role of Solubility

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral primary amine salt. Chiral amines are pivotal intermediates in the synthesis of numerous pharmaceutical agents, where specific stereochemistry is essential for pharmacological activity. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of basic parent compounds.[1]

An API must be in a dissolved state to be absorbed and exert its therapeutic effect, regardless of the administration route.[2] Therefore, accurately characterizing the solubility of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is not merely a data collection exercise; it is a fundamental step that dictates:

-

Formulation Strategy: Guiding the selection of excipients and dosage forms (e.g., solutions, suspensions, solid dosage forms).[3]

-

Bioavailability Prediction: Serving as a key parameter in biopharmaceutical classification systems (BCS) to predict a drug's absorption characteristics.[4]

-

Process Chemistry: Informing the design of crystallization, purification, and manufacturing processes.[5]

This guide will provide the necessary framework to understand and experimentally determine this vital parameter.

Physicochemical Properties & Inferred Solubility Behavior

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 1269437-70-8 | [6][7] |

| Molecular Formula | C₁₀H₁₆ClN | [6][8] |

| Molecular Weight | 185.69 g/mol | [6][8] |

| Appearance | Solid (predicted) | [8] |

| Predicted LogP | 3.825 | [6] |

The structure features a substituted benzene ring, making the parent free amine relatively lipophilic (as suggested by the high LogP value). The presence of the hydrochloride salt drastically alters this behavior. As an ionic salt of a weak base (the amine) and a strong acid (HCl), it is expected to be significantly more soluble in polar, protic solvents like water and lower-aliphatic alcohols (e.g., ethanol, methanol) compared to nonpolar solvents.[9] This is due to the favorable ion-dipole interactions between the charged ammonium cation and chloride anion with polar solvent molecules.[10]

Theoretical Framework: Factors Governing Solubility

The dissolution of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is not a simple, single-value parameter. It is a dynamic equilibrium influenced by several key factors.

The Dominant Influence of pH

As the salt of a weak base, the solubility of this compound is highly dependent on the pH of the aqueous medium. The equilibrium between the protonated (R)-amine (the soluble ionic form) and the deprotonated free base (the less soluble neutral form) governs the overall solubility.

This relationship can be visualized as follows:

Caption: pH-dependent equilibrium of the amine hydrochloride.

At a pH well below the pKa of the amine, the equilibrium is shifted strongly to the left, favoring the highly soluble protonated form. As the pH approaches and surpasses the pKa, the concentration of the less soluble free base increases, which can lead to precipitation.[11] Therefore, determining the pH-solubility profile is essential.[12]

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[10][11] This relationship should be experimentally verified, especially at physiologically relevant temperatures (e.g., 37 °C) and for process chemistry considerations (e.g., crystallization temperatures).[13]

The Common Ion Effect

The presence of chloride ions from other sources (e.g., in buffered solutions like HCl or NaCl-containing media) can decrease the solubility of the hydrochloride salt.[14] This phenomenon, known as the common ion effect, occurs because the excess chloride shifts the dissolution equilibrium:

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

An increase in [Cl⁻] from an external source will shift the equilibrium to the left, promoting the solid form and thus reducing the measured solubility. This is a critical consideration when formulating in chloride-containing vehicles or evaluating behavior in physiological fluids like gastric fluid.[12][14]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[15] It provides the true maximum dissolved concentration of a compound under specific conditions.

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer system for an extended period until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The concentration of the dissolved compound in the supernatant is then measured.[13]

Materials & Apparatus

-

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (purity >99%)

-

Solvents: HPLC-grade water, ethanol, methanol; buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 as recommended by WHO for BCS classification).[4]

-

Apparatus: Analytical balance, glass vials with screw caps, thermostatic orbital shaker or water bath, calibrated pH meter, centrifuge, syringe filters (e.g., 0.22 µm PVDF), and a validated analytical instrument for quantification (e.g., HPLC-UV).

Step-by-Step Methodology

-

Preparation: Add an excess amount of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride to a series of vials containing a known volume of the desired solvent or buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.[13]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[4] The time required should be confirmed by sampling at intermediate points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step and is typically achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, non-adsorbing syringe filter (e.g., 0.22 µm) to remove any fine particulates.[9]

-

-

Sample Preparation for Analysis: Immediately after separation, dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation.[4] Record the dilution factor accurately.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A standard calibration curve must be prepared to ensure accurate quantification.[16]

-

Calculation and Reporting: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each condition, and the results reported as mean ± standard deviation.[4]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear interpretation and comparison.

Table 2: Template for Reporting Solubility Data of (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

| Solvent / Medium | pH | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Molar Solubility (mol/L) |

| Deionized Water | (measure) | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl Buffer | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| Methanol | N/A | 25 | Experimental Value | Calculated Value |

Plotting solubility against pH will generate a pH-solubility profile, which is invaluable for predicting the compound's behavior in the gastrointestinal tract and for developing pH-controlled formulations.

Conclusion for Drug Development Professionals

References

-

Chemspace. (n.d.). (1R)-1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 2 Solubility Determinations for Pharmaceutical API: Dissolution and Drug Release. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Galić, N., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 438. Retrieved from [Link]

-

PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

-

SciSpace. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

-

SciELO. (n.d.). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. who.int [who.int]

- 5. scispace.com [scispace.com]

- 6. Page loading... [guidechem.com]

- 7. 1269437-70-8|(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Spectroscopic data for (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Spectroscopic and Chromatographic Characterization of (R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

Introduction

(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine of significant interest in synthetic chemistry and drug development. As a chiral building block, the precise determination of its chemical identity, purity, and stereochemical integrity is paramount. This guide provides a comprehensive overview of the key analytical techniques employed for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a self-validating system for quality control and assurance.

The molecular structure of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is presented below:

Figure 1. Chemical structure of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride.

This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) for the unambiguous characterization of this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical; D₂O is often used for hydrochloride salts as it readily dissolves them and allows for the exchange of the acidic amine and ammonium protons with deuterium, simplifying the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts to 0.00 ppm.

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[1] Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride in a non-exchanging solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be downfield and broad due to quadrupolar broadening and exchange. |

| ~7.1 - 7.3 | Multiplet | 3H | Ar-H | The three aromatic protons on the dimethylphenyl ring will appear as a complex multiplet. |

| ~4.5 - 4.7 | Quartet | 1H | CH-NH₃⁺ | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. It is deshielded by the amine. |

| ~2.4 | Singlet | 6H | Ar-CH₃ | The two methyl groups on the aromatic ring are chemically equivalent and appear as a single sharp peak. |

| ~1.6 | Doublet | 3H | CH-CH₃ | The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet. |

¹H NMR Analysis Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule.

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Expected ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are summarized below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-140 | Quaternary Ar-C | The two quaternary aromatic carbons attached to the methyl groups are expected in this region. |

| ~128-130 | Ar-CH | The aromatic methine carbons will resonate in this typical range for benzene derivatives. |

| ~45-50 | CH-NH₃⁺ | The aliphatic methine carbon attached to the nitrogen is deshielded. |

| ~20-25 | Ar-CH₃ | The two equivalent aromatic methyl carbons. |

| ~18-22 | CH-CH₃ | The aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| 3000-2850 | C-H stretch | Aliphatic (CH, CH₃) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| ~1500 | N-H bend | Ammonium (-NH₃⁺) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides. It typically protonates the molecule in the positive ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum

-

Molecular Ion: In ESI positive mode, the spectrum will show the protonated molecule of the free base, [M+H]⁺. For (R)-1-(2,6-Dimethylphenyl)ethanamine (C₁₀H₁₅N, Mol. Wt. 149.23), the expected m/z would be approximately 150.13.

-

Fragmentation: Fragmentation can occur, with a likely loss of the methyl group or cleavage of the C-C bond adjacent to the phenyl ring.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.[2]

Experimental Protocol

The key to a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amines.[3]

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., Daicel Chiralpak series).

-

Mobile Phase Optimization:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

-

Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic modifier or diethylamine for a basic modifier) are often necessary to improve peak shape and resolution for amines.

-

-

Detection: UV detection is commonly used, with the wavelength set to a λ_max of the aromatic chromophore (e.g., ~210 nm or ~254 nm).

-

Sample Analysis:

-

Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject a solution of the (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride sample.

-

-

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral HPLC Method Development Workflow

Caption: Workflow for chiral HPLC method development.

Conclusion

The comprehensive characterization of (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy confirm the molecular structure, while IR spectroscopy identifies key functional groups. Mass spectrometry verifies the molecular weight. Finally, and most critically for a chiral compound, chiral HPLC provides the definitive measure of enantiomeric purity. The integration of these techniques provides a robust and reliable system for ensuring the quality and integrity of this important chemical entity.

References

- Wiley-VCH. (2007). Supporting Information.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

NIST. Ethanamine,n,n-diethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

Sources

The Synthesis of Chiral Amines: A Senior Application Scientist's Guide to Asymmetric Methodologies

Abstract

Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical, agrochemical, and fine chemical industries. Their stereochemistry is often the determining factor in the biological activity and efficacy of a molecule. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral amines. We will delve into the mechanistic intricacies, practical applications, and comparative advantages of key methodologies, including asymmetric hydrogenation, kinetic and dynamic kinetic resolution, biocatalytic approaches, and the use of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of chiral amine synthesis and select the most appropriate strategy for their specific needs.

The Significance of Chirality in Amine Synthesis

The "handedness" of a molecule, or its chirality, is a critical consideration in the development of pharmaceuticals and other biologically active compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment.[1] Therefore, the ability to selectively synthesize one enantiomer of a chiral amine is of paramount importance. This guide will explore the primary methodologies that have been developed to achieve this goal, moving beyond classical resolution techniques to focus on more efficient and atom-economical asymmetric strategies.

Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds is one of the most direct and efficient methods for the synthesis of chiral amines.[1] This approach is characterized by its high atom economy, as it typically involves the addition of a hydrogen molecule across a double bond, generating the desired product with minimal waste.

Core Principles and Mechanistic Insights

The success of asymmetric hydrogenation hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. Iridium, rhodium, and ruthenium are the most commonly employed metals, while a vast array of chiral phosphine ligands have been developed to induce high levels of enantioselectivity.[1][2]

The mechanism of iridium-catalyzed asymmetric hydrogenation of imines, for instance, is a subject of ongoing research, with both outer-sphere and inner-sphere pathways proposed. In an outer-sphere mechanism, the substrate is not directly coordinated to the metal center during the hydride transfer step.[3] This is often invoked for sterically hindered imines where direct coordination is difficult.

Diagram: Generalized Catalytic Cycle for Asymmetric Hydrogenation of an Imine

Sources

The Architectonics of Asymmetric Synthesis: Steric Hindrance as the Master Tool in Chiral Auxiliary Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the precise construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals where enantiomeric purity dictates therapeutic efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[1] This technical guide delves into the core principle governing their effectiveness: steric hindrance. We will dissect how the deliberate and rational placement of bulky substituents on a recoverable chiral scaffold physically obstructs specific trajectories of reagent approach, thereby dictating the stereochemical outcome of a reaction. This paper will explore the mechanistic underpinnings of seminal chiral auxiliaries, including Evans oxazolidinones, Myers pseudoephedrine amides, and Enders SAMP/RAMP hydrazones, grounding theoretical models with field-proven applications, quantitative data, and detailed experimental protocols.

Introduction: The Principle of Asymmetric Induction via Chiral Auxiliaries

Asymmetric synthesis is a critical discipline focused on the selective production of a single stereoisomer of a chiral molecule.[2] Among the various strategies available, the use of chiral auxiliaries is a time-tested method where an enantiomerically pure molecule (the auxiliary) is temporarily attached to a prochiral substrate.[3] This covalent linkage creates a chiral environment, rendering the two faces of a reactive center (e.g., an enolate or a dienophile) diastereotopic. Consequently, an incoming reagent will encounter different energetic barriers when approaching from each face, leading to the preferential formation of one diastereomer. After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[] The primary driver of this facial discrimination is the strategic implementation of steric hindrance.

The fundamental workflow of a synthesis involving a chiral auxiliary is a three-stage process: attachment, stereoselective reaction, and cleavage. The efficiency of this process relies on the auxiliary's ability to exert powerful steric control, ensuring high diastereoselectivity in the key bond-forming step.

Figure 1: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Mechanistic Deep Dive: Steric Hindrance in Action

The efficacy of a chiral auxiliary is almost entirely dependent on its ability to create a conformationally rigid transition state where one face of the reactive substrate is sterically shielded. This forces the electrophile or nucleophile to attack from the less hindered face. We will now examine several classes of auxiliaries that have become cornerstones of asymmetric synthesis.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile for stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[3][] Derived from readily available amino acids like valine or phenylalanine, these auxiliaries feature a key stereodirecting substituent at the C4 position.

Mechanism of Stereodirection: Upon acylation, the oxazolidinone forms an N-acyl imide. Treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) generates a rigid Z-enolate.[5] The key to stereocontrol lies in the conformation of this enolate. To minimize dipole-dipole repulsion between the two carbonyl oxygens, they orient themselves in an anti-parallel fashion. This forces the bulky substituent at C4 (e.g., an isopropyl group from valine) to project outwards, effectively creating a steric wall that blocks one face of the enolate. An incoming electrophile, such as an aldehyde, is thus directed to the opposite, unshielded face. The reaction proceeds through a highly organized, chair-like six-membered transition state (the Zimmerman-Traxler model), leading to the predictable formation of the syn-aldol product.[6]

Figure 2: Steric shielding in the Evans aldol transition state.

Computational studies have confirmed that the steric hindrance offered by the C4 substituent is a primary reason for the high stereoselectivity observed.[7] The energy difference between the favored transition state (with the aldehyde substituent in an equatorial position) and the disfavored one is significant, effectively funneling the reaction down a single stereochemical pathway.[7]

Myers Pseudoephedrine Amides